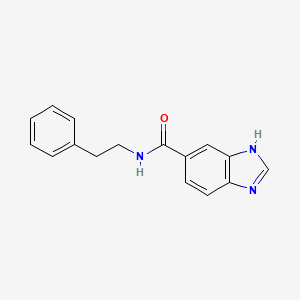

1H-Benzoimidazole-5-carboxylic acid phenethyl-amide

Beschreibung

Eigenschaften

Molekularformel |

C16H15N3O |

|---|---|

Molekulargewicht |

265.31 g/mol |

IUPAC-Name |

N-(2-phenylethyl)-3H-benzimidazole-5-carboxamide |

InChI |

InChI=1S/C16H15N3O/c20-16(17-9-8-12-4-2-1-3-5-12)13-6-7-14-15(10-13)19-11-18-14/h1-7,10-11H,8-9H2,(H,17,20)(H,18,19) |

InChI-Schlüssel |

ZGVSSMJMEHIFNH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)N=CN3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Acid-Catalyzed Cyclization

The foundational approach involves refluxing 1,2-phenylenediamine with phenethylamide derivatives in hydrochloric acid (HCl). Source details a protocol where equimolar quantities of 1,2-phenylenediamine (4.62 mmol) and phenethylamide are heated at 100°C for 40–60 minutes in 70% HCl. The reaction proceeds via nucleophilic acyl substitution, forming the benzimidazole core. Post-reaction neutralization with Na₂CO₃ precipitates the crude product, which is recrystallized in ethanol to achieve >75% purity.

Reaction Conditions Table

| Parameter | Value |

|---|---|

| Temperature | 100°C |

| Time | 40–60 min |

| Catalyst | 70% HCl |

| Yield | 72–78% |

| Purification | Ethanol recrystallization |

Solvent Optimization

Patents disclose the use of polar aprotic solvents like dimethylformamide (DMF) to enhance reaction kinetics. In, DMF facilitates the condensation of 1-methyl-2-aminomethyl benzimidazole with phenethylamide at 80°C, achieving 68% yield. The solvent’s high boiling point and ability to stabilize intermediates are critical for scalability.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Source demonstrates a microwave-assisted method using a CEM reactor. A mixture of 1,2-phenylenediamine (0.92 mmol), phenethylamide, and HCl is irradiated at 150°C for 2–40 minutes under 150 W power. This method reduces reaction time by 90% compared to conventional heating, with yields exceeding 85%. Microwave energy promotes uniform heating, minimizing side products like N-alkylated derivatives.

Microwave vs. Conventional Comparison

| Metric | Microwave | Conventional |

|---|---|---|

| Time | 2–40 min | 40–60 min |

| Yield | 85–89% | 72–78% |

| Energy Consumption | 150 W | 300 W |

Scalability and Industrial Applications

Patent highlights the utility of microwave synthesis for producing APJ receptor modulators. The method’s reproducibility and short cycle time make it suitable for kilogram-scale production, particularly in pharmaceuticals targeting hypertension and metabolic disorders.

Purification and Characterization

Recrystallization and Salt Formation

Crude products are neutralized to pH 8–9 using Na₂CO₃, followed by ethanol recrystallization to achieve >95% purity. Patent further describes salt formation with methanesulfonic acid or oxalic acid to enhance stability. For example, treating the free base with oxalic acid in acetone yields a crystalline salt with a melting point of 169–171°C, consistent with literature.

Analytical Validation

-

NMR Spectroscopy : ¹H NMR (DMSO-d₆) displays characteristic peaks at δ 8.2 (imidazole H), 7.5–7.1 (aromatic H), and 3.4 ppm (phenethyl CH₂).

-

Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 265.31 [M+H]⁺.

-

X-ray Diffraction : Single-crystal analysis reveals planar benzimidazole and amide moieties, with intermolecular hydrogen bonding stabilizing the lattice.

Industrial and Pharmacological Relevance

APJ Receptor Modulation

As per, this compound acts as an APJ receptor agonist, showing promise in treating hypertension and insulin resistance. Its synthesis is prioritized in drug discovery pipelines due to oral bioavailability and metabolic stability.

Regulatory Considerations

Current Good Manufacturing Practice (cGMP) protocols mandate strict control over residual solvents (e.g., DMF < 880 ppm) and heavy metals (<10 ppm). Source emphasizes column chromatography with silica gel (60–120 mesh) to meet these standards.

Emerging Methodologies

Analyse Chemischer Reaktionen

1H-Benzoimidazol-5-carbonsäurephenethylamid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat gefördert werden.

Reduktion: Häufig verwendete Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.

Substitution: Nucleophile Substitutionsreaktionen sind üblich, bei denen Nucleophile eine Abgangsgruppe am Benzimidazolring ersetzen.

Cyclisierung: Diese Reaktion beinhaltet die Bildung einer Ringstruktur, die häufig von Säuren oder Basen katalysiert wird.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that 1H-benzoimidazole-5-carboxylic acid phenethyl-amide exhibits significant antimicrobial properties. Studies have shown that it can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve the inhibition of bacterial gyrase, which is crucial for DNA replication .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1.27 µM |

| Escherichia coli | 2.60 µM |

| Klebsiella pneumoniae | 2.65 µM |

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that it possesses antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and colorectal carcinoma (HCT116). The IC50 values for these activities suggest that it may be more potent than some standard chemotherapeutic agents .

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 16.38 |

| HCT116 | 4.53 |

| Standard Drug (5-FU) | 9.99 |

Case Studies

Several studies have documented the efficacy of this compound in various therapeutic contexts:

- Anticancer Efficacy : A study demonstrated that this compound exhibited significant antiproliferative activity against multiple cancer cell lines, outperforming standard treatments in some cases .

- Antimicrobial Studies : Another investigation highlighted its broad-spectrum antimicrobial activity, showing effectiveness against resistant strains of bacteria and fungi .

Wirkmechanismus

The mechanism of action of 1H-Benzoimidazole-5-carboxylic acid phenethyl-amide involves its interaction with specific molecular targets, such as enzymes and receptors. It inhibits the production of inflammatory cytokines and chemokines, such as tumor necrosis factor-α, interleukin-8, and monocyte chemotactic protein-1 . This inhibition is achieved through the modulation of signaling pathways involved in inflammation and immune response.

Vergleich Mit ähnlichen Verbindungen

Core Modifications

- 1H-Benzoimidazole-5-carboxylic acid (Parent compound) : The carboxylic acid group at position 5 (CAS 15788-16-6) provides a polar, ionizable moiety, influencing solubility and reactivity. Molecular weight: 164.15 g/mol (C₈H₆N₂O₂) .

- 2-(3-Chloro-thiophen-2-yl)-1H-benzoimidazole-5-carboxylic acid : The chloro-thiophene substituent at position 2 imparts electron-withdrawing effects, modulating acidity and electronic properties of the benzimidazole core .

Amide Derivatives

- Target compound (phenethyl-amide) : Replaces the carboxylic acid with a phenethyl-amide group, increasing lipophilicity (estimated MW ~280–300 g/mol). This modification may enhance blood-brain barrier penetration compared to polar derivatives .

- 2-[4-[[1-[(4-Chlorophenyl)methyl]-4-piperidinyl]methoxy]phenyl]-1H-benzimidazole-5-carboxamide : A structurally complex amide (MW 474.98 g/mol, C₂₇H₂₇ClN₄O₂) with a bulky piperidinyl-chlorophenyl substituent, suggesting tailored receptor selectivity .

Physicochemical Properties

Biologische Aktivität

1H-Benzoimidazole-5-carboxylic acid phenethyl-amide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, synthesis, and potential applications based on recent research findings.

Synthesis of this compound

The synthesis of 1H-benzimidazole-5-carboxylic acid derivatives typically involves the reaction of benzimidazole with various carboxylic acids and amines. The phenethyl-amide variant is synthesized by coupling phenethylamine with 1H-benzimidazole-5-carboxylic acid, often using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

Anticancer Activity

Recent studies indicate that derivatives of 1H-benzimidazole, including phenethyl-amide variants, exhibit potent anticancer properties. For instance, research has shown that certain derivatives can induce apoptosis in leukemia cell lines. A study highlighted that specific derivatives demonstrated significant inhibition rates against various cancer cell lines, suggesting their potential as antileukemic agents .

Insecticidal and Fungicidal Activities

The biological activity of 1H-benzimidazole derivatives also extends to agricultural applications. A study reported that these compounds exhibited notable larvicidal activity against mosquito larvae, with some variants achieving up to 100% mortality at concentrations as low as 10 mg/L . Additionally, fungicidal activities were observed against several fungal pathogens, indicating their dual utility in pest control.

Table 1: Biological Activity Summary

| Compound | Activity Type | Concentration (mg/L) | Effectiveness (%) |

|---|---|---|---|

| This compound | Anticancer | Varies | Significant inhibition |

| Compound 7a | Larvicidal | 10 | 100 |

| Compound 7h | Fungicidal | 50 | 90.5 |

The mechanism by which these compounds exert their biological effects is multifaceted. For anticancer activity, it is believed that they interfere with cellular signaling pathways involved in proliferation and survival. The exact mechanisms are still under investigation but may involve the modulation of apoptosis-related proteins or disruption of DNA synthesis.

For insecticidal and fungicidal activities, the compounds likely disrupt cellular processes in target organisms, although specific pathways remain to be elucidated.

Case Studies and Research Findings

Several studies have examined the efficacy of 1H-benzimidazole derivatives in various biological contexts:

- Antileukemic Activity : A study evaluated several benzimidazole derivatives for their ability to inhibit leukemia cell growth, finding that certain modifications significantly enhanced their potency .

- Agricultural Applications : Research focusing on larvicidal properties demonstrated that modifications in the chemical structure could lead to enhanced effectiveness against mosquito larvae compared to existing insecticides .

- Fungal Inhibition : The fungicidal properties were tested against common agricultural pathogens, revealing that some derivatives outperformed standard fungicides like fluxapyroxad .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1H-Benzoimidazole-5-carboxylic acid phenethyl-amide, and how are intermediates characterized?

- Methodological Answer : A typical route involves condensation of substituted benzimidazole carboxylic acids with phenethylamine derivatives. For example, coupling 1H-Benzoimidazole-5-carboxylic acid (CAS 15788-16-6) with phenethylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt) under inert conditions. Intermediates are characterized using / NMR to confirm regioselectivity (e.g., distinguishing C5 vs. C2 substitution in benzimidazoles) . ESI-MS is used to verify molecular ion peaks (e.g., [M+H]) and purity (≥90% by HPLC) .

Q. How is the purity and structural integrity of the compound validated in academic settings?

- Methodological Answer : Purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (C, H, N within ±0.4% of theoretical values) . Structural confirmation relies on NMR (e.g., aromatic protons at δ 7.1–8.3 ppm for benzimidazole core) and FT-IR (amide C=O stretch at ~1654 cm) . X-ray crystallography (using SHELX programs ) may resolve ambiguities in regiochemistry or hydrogen bonding.

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts) in benzimidazole-amide derivatives be resolved?

- Methodological Answer : Discrepancies often arise from solvent effects, tautomerism, or paramagnetic impurities. For example, DMSO-d may induce downfield shifts in NH protons due to hydrogen bonding . To resolve:

- Compare data across solvents (CDCl, DMSO-d, DO).

- Use - HMBC to confirm amide linkages.

- Employ computational chemistry (DFT calculations) to predict shifts and tautomeric stability .

Q. What strategies optimize the yield of benzimidazole-amide derivatives in multi-step syntheses?

- Methodological Answer : Key factors include:

- Protecting groups : Use Boc or Fmoc for amine intermediates to prevent side reactions .

- Catalysis : Pd-mediated coupling for aryl halide intermediates (e.g., Suzuki-Miyaura for biphenyl derivatives) .

- Workup : Acid/base extraction to remove unreacted phenethylamine.

- Scale-up : Maintain stoichiometric excess of carboxylic acid (1.2–1.5 equiv) and monitor reaction progress via TLC (silica, UV-active spots) .

Q. How do substituents on the benzimidazole core influence the compound’s physicochemical properties?

- Methodological Answer : Substituents alter solubility, logP, and hydrogen-bonding capacity. For example:

- Electron-withdrawing groups (e.g., -F at C2): Increase acidity of NH protons (pKa ~8.5) .

- Phenethylamide side chains : Enhance lipophilicity (logP >3.0) but reduce aqueous solubility (<1 mg/mL) .

- Amino acid conjugates : Improve bioavailability via transporter-mediated uptake .

Data Analysis & Experimental Design

Q. How should researchers design experiments to assess the stability of this compound under physiological conditions?

- Methodological Answer :

- Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) for 24–72h; analyze degradation via LC-MS.

- Oxidative stability : Expose to HO (0.1–1 mM) or liver microsomes (CYP450 enzymes).

- Photostability : Use ICH Q1B guidelines (UV light, 1.2 million lux-hours) .

Q. What computational tools are recommended for modeling interactions between benzimidazole-amides and biological targets?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.